PORCN Radioligand Binding IC₅₀: CGX1321 Matches LGK974 Potency While Surpassing ETC-159 and GNF-6231
In the PORCN radioligand binding assay, CGX1321 exhibits an IC₅₀ of 1 nM, which is equipotent to LGK974 (WNT974; IC₅₀ = 1 nM) and approximately 8-fold more potent than GNF-6231 (IC₅₀ = 8 nM) . This places CGX1321 in the highest tier of PORCN binding affinity among clinically evaluated inhibitors and provides a reproducible, assay-defined benchmark for lot-to-lot quality verification during procurement [1].
| Evidence Dimension | PORCN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (PORCN radioligand binding assay) |
| Comparator Or Baseline | LGK974/WNT974: IC₅₀ = 1 nM; GNF-6231: IC₅₀ = 8 nM; ETC-159: IC₅₀ = 20 nM (HPAF-II cells); RXC004: IC₅₀ = 64 pM (L-Wnt3a cells) |
| Quantified Difference | CGX1321 = LGK974; CGX1321 8× more potent than GNF-6231 in binding; note that RXC004 reports 64 pM in a functional secretion assay (not directly comparable to radioligand binding) |
| Conditions | PORCN radioligand binding assay for CGX1321, LGK974, and GNF-6231; HPAF-II cell-based assay for ETC-159; L-Wnt3a functional secretion assay for RXC004 |
Why This Matters
For laboratories establishing PORCN inhibitor screening cascades, CGX1321 provides benchmark-level target engagement potency equivalent to the most advanced clinical candidate (LGK974) in a standardized binding assay format amenable to quality control.
- [1] Li C, Zhang Y, et al. Small molecule inhibitors associated with the Wnt/beta-catenin signaling pathway. Int J Mol Sci. 2024. Table: GNF-6231 (0.8 nM, TM3 cells), ETC-159 (20 nM, HPAF-II cells), CGX1321 (18.4 uM, HEK293), RXC004 (64 pM, L-Wnt3a cells). View Source
